molecular formula C17H17ClN2O2 B4978240 N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide

N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No. B4978240
M. Wt: 316.8 g/mol
InChI Key: SMPDXAAYWOCQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide, also known as CBME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation, tumor growth, and viral replication. N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 and matrix metalloproteinases, which play a role in inflammation and tumor growth. N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to have antiviral effects, inhibiting the replication of viruses such as HIV and hepatitis C. In addition, N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has been shown to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide is its versatility in scientific research. It has been shown to have a variety of potential applications, making it a valuable tool for researchers in various fields. However, one limitation of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide. One area of research is the development of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide-based drugs for the treatment of inflammation, tumors, and viral infections. Another area of research is the potential use of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the mechanism of action of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide may provide insight into its potential applications in scientific research.

Synthesis Methods

N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized using various methods, including the reaction of 4-chlorobenzylamine and 4-methylbenzylamine with ethanediamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization. Other methods of synthesis include the use of N-(4-chlorobenzyl)glycine and N-(4-methylbenzyl)glycine as starting materials.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development. N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-2-4-13(5-3-12)10-19-16(21)17(22)20-11-14-6-8-15(18)9-7-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPDXAAYWOCQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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